molecular formula C9H7F2NO B13680959 7-(Difluoromethoxy)-1H-indole

7-(Difluoromethoxy)-1H-indole

Cat. No.: B13680959
M. Wt: 183.15 g/mol
InChI Key: MVCUZMPOTAUQHG-UHFFFAOYSA-N
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Description

7-(Difluoromethoxy)-1H-indole is a chemical compound characterized by the presence of a difluoromethoxy group attached to the indole ring Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Difluoromethoxy)-1H-indole typically involves the introduction of the difluoromethoxy group into the indole structure. One common method is the reaction of indole with difluoromethylating agents under specific conditions. For instance, the use of difluoromethyl ethers in the presence of a base can facilitate the formation of the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and yield of the reaction. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 7-(Difluoromethoxy)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various functionalized indole derivatives .

Scientific Research Applications

7-(Difluoromethoxy)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-(Difluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: The presence of the difluoromethoxy group in 7-(Difluoromethoxy)-1H-indole imparts unique properties, such as increased lipophilicity and enhanced metabolic stability. These properties can lead to improved biological activity and selectivity compared to similar compounds .

Properties

Molecular Formula

C9H7F2NO

Molecular Weight

183.15 g/mol

IUPAC Name

7-(difluoromethoxy)-1H-indole

InChI

InChI=1S/C9H7F2NO/c10-9(11)13-7-3-1-2-6-4-5-12-8(6)7/h1-5,9,12H

InChI Key

MVCUZMPOTAUQHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)NC=C2

Origin of Product

United States

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